

Cyanine3.5 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 NHS ester*

Cat. No.: *B606859*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Cyanine3.5 NHS ester** for the fluorescent labeling of antibodies and their application in immunofluorescence microscopy. Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for sensitive and robust immunofluorescence applications.^[1] This document details the dye's properties, a protocol for antibody conjugation, and a standard procedure for immunofluorescence staining of cells.

Introduction to Cyanine3.5 NHS Ester

Cyanine3.5 NHS ester is a reactive dye that covalently couples to primary amino groups (-NH₂) on proteins, such as lysine residues in antibodies.^{[2][3][4]} The N-hydroxysuccinimide (NHS) ester moiety reacts with amines in an alkaline environment (typically pH 8.3-8.5) to form a stable amide bond.^{[5][6]} This process, known as bioconjugation, results in a fluorescently labeled antibody that can be used to specifically detect target antigens in various applications, including fluorescence microscopy, flow cytometry, and western blotting.^[1]

The spectral properties of Cyanine3.5, with its excitation and emission in the orange-red region of the spectrum, offer a distinct advantage in multiplexing experiments by reducing spectral overlap with commonly used blue and green fluorophores.^[1] Its high photostability ensures that the fluorescent signal remains strong and stable during prolonged imaging sessions.^[1]

Quantitative Data

The following tables summarize the key spectral and physical properties of **Cyanine3.5 NHS ester**.

Table 1: Spectral Properties of Cyanine3.5

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	~581-591 nm	[1][2][3]
Maximum Emission Wavelength (λ_{em})	~596-604 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	~116,000 - 139,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][3][7]
Fluorescence Quantum Yield (Φ)	~0.11 - 0.35	[2][3][7]
Stokes Shift	~15 nm	[1]
Correction Factor (CF260)	~0.29	[2][3]
Correction Factor (CF280)	~0.22	[2][3]

Table 2: Physical and Chemical Properties of **Cyanine3.5 NHS Ester**

Property	Description	Reference
Molecular Weight	~741.62 g/mol	[3]
Solubility	Soluble in organic solvents (DMF, DMSO); Insoluble in water	[3][8]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[2][4]
Target Functional Group	Primary amines (-NH ₂)	[2][4]
Storage Conditions	Store at -20°C in the dark, desiccated.	[2][8]

Experimental Protocols

Protocol for Antibody Conjugation with Cyanine3.5 NHS Ester

This protocol provides a general guideline for labeling antibodies with **Cyanine3.5 NHS ester**. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

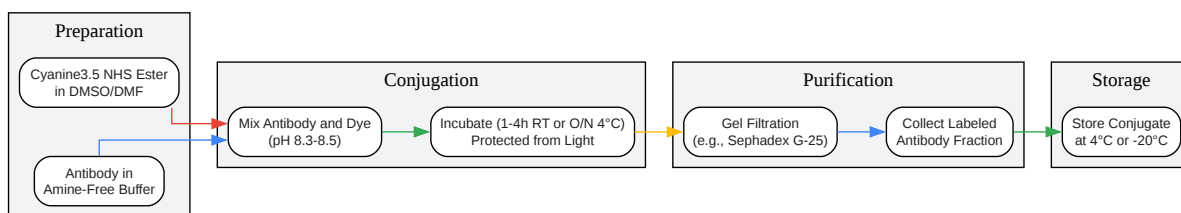
Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- **Cyanine3.5 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6]
- Purification column (e.g., Sephadex G-25)[9]
- Microcentrifuge tubes

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before starting the conjugation.[10]
- Prepare the Dye Solution:
 - Shortly before use, dissolve the **Cyanine3.5 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9] Vortex thoroughly to ensure the dye is completely dissolved.
- Conjugation Reaction:
 - Calculate the required amount of **Cyanine3.5 NHS ester**. A molar excess of 8-10 fold of the dye to the antibody is a good starting point for mono-labeling.[5][6]
 - Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6][9]
 - The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.
 - Alternatively, for proteins and nucleic acids, ethanol or acetone precipitation can be used.
[6]
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cyanine3.5 (e.g., 591 nm).
- Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.



[Click to download full resolution via product page](#)

Caption: Workflow for conjugating antibodies with **Cyanine3.5 NHS ester**.

Protocol for Immunofluorescence Staining of Cells

This protocol describes a general procedure for indirect immunofluorescence staining of cultured cells.

Materials:

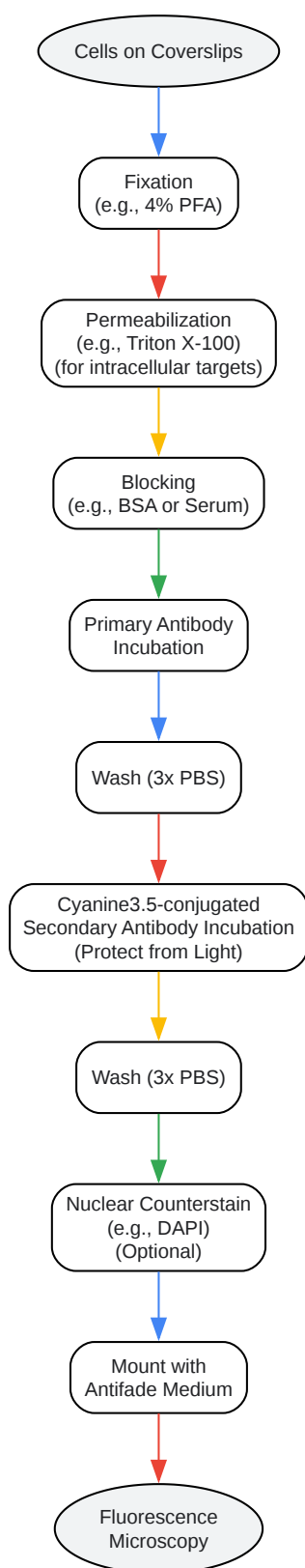
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[[11](#)]
- Primary Antibody (specific to the target antigen)

- Cyanine3.5-conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI) (optional)
- Antifade Mounting Medium

Procedure:

- Cell Preparation:
 - Wash the cells on coverslips briefly with PBS.
 - Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[\[12\]](#)
 - Rinse the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes.[\[13\]](#)
 - Rinse the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[\[12\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[\[12\]](#)
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.[\[12\]](#)

- Secondary Antibody Incubation:
 - Dilute the Cyanine3.5-conjugated secondary antibody in the Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[\[12\]](#)
- Final Washes and Counterstaining:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[\[14\]](#)
 - If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.[\[13\]](#)
 - Rinse briefly with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[\[13\]](#)
 - Visualize the fluorescence using a microscope equipped with the appropriate filter sets for Cyanine3.5 and any other fluorophores used.

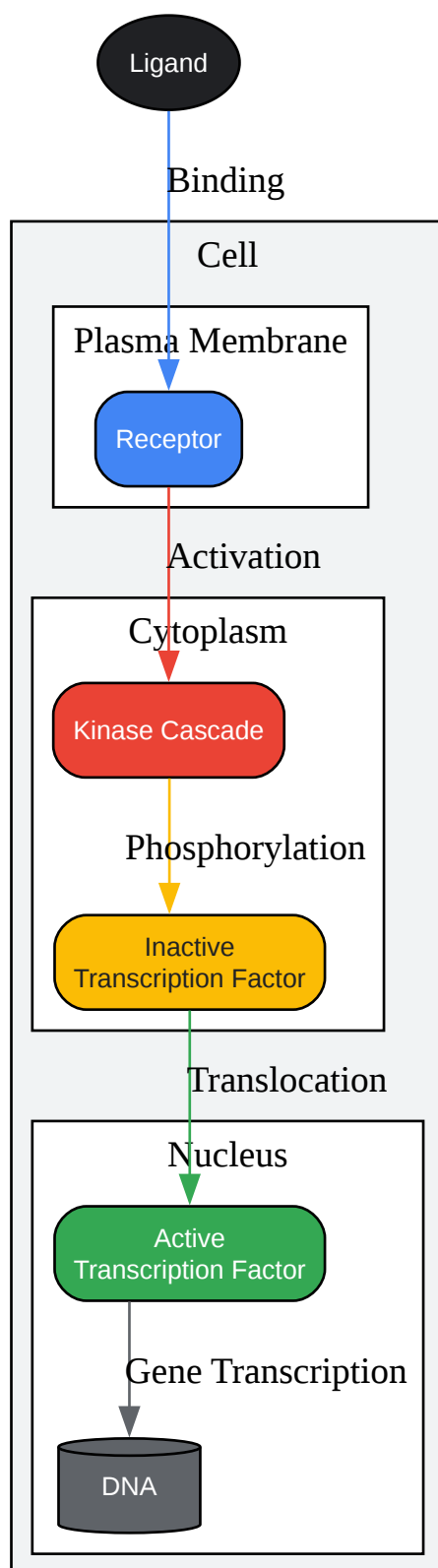


[Click to download full resolution via product page](#)

Caption: General workflow for indirect immunofluorescence staining.

Example Signaling Pathway Visualization

Immunofluorescence microscopy is a powerful tool for visualizing the subcellular localization of proteins involved in signaling pathways. For instance, the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation can be observed.



[Click to download full resolution via product page](#)

Caption: A generic signaling pathway leading to transcription factor translocation.

Troubleshooting

Common issues in immunofluorescence experiments include high background, weak or no signal, and non-specific staining. The following table provides potential causes and solutions.

Table 3: Immunofluorescence Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference
High Background	Insufficient blocking	Increase blocking time or change blocking agent.	[11] [15]
Primary or secondary antibody concentration too high	Titrate antibodies to determine the optimal concentration.	[16]	
Inadequate washing	Increase the number and duration of wash steps.	[15]	
Autofluorescence	Use a different fixative or treat with a quenching agent like sodium borohydride.	[17] [18]	
Weak or No Signal	Primary antibody not suitable for IF	Confirm the antibody is validated for immunofluorescence.	[17]
Low antigen expression	Use a signal amplification method.	[18]	
Inefficient secondary antibody	Ensure the secondary antibody is compatible with the primary antibody's host species.	[16] [17]	
Photobleaching	Use an antifade mounting medium and minimize light exposure.	[17] [18]	
Incorrect filter set	Ensure the microscope's filters	[17]	

are appropriate for
Cyanine3.5.

Non-specific Staining	Cross-reactivity of the secondary antibody	Use a pre-adsorbed secondary antibody.	[11]
Primary antibody binds to non-target proteins	Run a negative control without the primary antibody.	[16]	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 4. genexismolekule.com [genexismolekule.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ptglab.com [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Staining Kit Guide [elabscience.com]
- 15. ibidi.com [ibidi.com]

- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Cyanine3.5 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606859#cyanine3-5-nhs-ester-for-immunofluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com